Technical Deep Dive: 1,3-Difluoro-5-(fluoromethyl)benzene
Technical Deep Dive: 1,3-Difluoro-5-(fluoromethyl)benzene
CAS 170646-72-7 | Synonyms: 3,5-Difluorobenzyl Fluoride
Executive Summary
1,3-Difluoro-5-(fluoromethyl)benzene (CAS 170646-72-7) represents a specialized fluorinated building block in modern medicinal chemistry. Characterized by the presence of a benzylic fluorine atom flanked by a meta-difluoro substitution pattern, this compound serves as a critical probe for modulating lipophilicity , metabolic stability , and conformational preference in drug candidates.
Unlike its chloro- or bromo-analogues, which are primarily electrophilic alkylating agents, the benzyl fluoride moiety is often the desired pharmacophore. The high electronegativity of the fluorine atom at the benzylic position alters the electronic landscape of the aromatic ring, reducing the propensity for oxidative metabolism (e.g., by CYP450 enzymes) while maintaining steric compatibility with native biological targets.
This guide details the synthesis, physicochemical properties, and strategic application of this compound in drug discovery.[1]
Chemical Profile & Specifications
Identity & Identifiers
| Parameter | Detail |
| IUPAC Name | 1,3-Difluoro-5-(fluoromethyl)benzene |
| Common Name | 3,5-Difluorobenzyl fluoride |
| CAS Number | 170646-72-7 |
| Molecular Formula | C₇H₅F₃ |
| Molecular Weight | 146.11 g/mol |
| SMILES | FC(C1=CC(F)=CC(F)=C1) |
Physicochemical Properties (Experimental & Predicted)
Note: Due to the volatility of benzyl fluorides, handling requires precise temperature control.
| Property | Value / Range | Context |
| Boiling Point | ~135–140 °C (Predicted) | Lower than corresponding alcohol due to lack of H-bonding. |
| Density | ~1.25 g/cm³ | High density typical of polyfluorinated aromatics. |
| LogP | ~2.6 | Enhanced lipophilicity compared to benzyl alcohol (LogP ~1.4). |
| Physical State | Colorless Liquid | Mobile liquid at room temperature. |
| Solubility | DCM, THF, Et₂O | Immiscible with water; prone to hydrolysis under extreme basic conditions. |
Synthesis & Manufacturing Methodologies
The synthesis of 1,3-difluoro-5-(fluoromethyl)benzene is typically approached via two primary pathways: Nucleophilic Fluorination (Halex) or Deoxofluorination . The choice depends on scale and precursor availability.
Pathway A: Deoxofluorination (Lab Scale)
This method is preferred for small-scale, high-purity synthesis in a research setting. It utilizes the commercially available 3,5-difluorobenzyl alcohol.
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Precursor: 3,5-Difluorobenzyl alcohol (CAS 79538-20-8)[2]
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Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
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Mechanism: The hydroxyl group attacks the sulfur center, displacing a fluoride ion. The activated oxygen species is then displaced by the fluoride ion via an Sₙ2-like mechanism.
Protocol:
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Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
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Dissolution: Dissolve 3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M). Cool to -78 °C.
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Addition: Add DAST (1.1 eq) dropwise. Caution: Exothermic.
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Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/GC-MS.
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Quench: Pour into saturated NaHCO₃ (aq). Gas evolution warning.
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Workup: Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Pathway B: Halogen Exchange (Halex) (Scale-Up)
For larger quantities, converting the benzyl bromide is more cost-effective, though it requires vigorous conditions.
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Precursor: 3,5-Difluorobenzyl bromide (CAS 141776-91-2)[3]
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Reagents: Potassium Fluoride (KF) or Cesium Fluoride (CsF), 18-Crown-6 (catalyst).
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Solvent: Acetonitrile or Sulfolane (anhydrous).
Protocol:
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Mix: Combine 3,5-difluorobenzyl bromide (1.0 eq) and spray-dried KF (3.0 eq) in acetonitrile.
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Catalyst: Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.
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Reflux: Heat to reflux (80 °C) for 12–18 hours.
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Workup: Filter off inorganic salts. Distill the product directly or extract/wash to remove crown ether.
Synthesis Workflow Visualization
Figure 1: Dual synthetic pathways for CAS 170646-72-7 utilizing nucleophilic substitution strategies.
Medicinal Chemistry Applications
The "Fluorine Effect" in Drug Design
The 3,5-difluorobenzyl fluoride motif is a powerful tool for optimizing lead compounds.
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Metabolic Blocking: The benzylic position is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Replacing benzylic hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) significantly retards this degradation, extending the drug's half-life (
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Lipophilicity Modulation: The introduction of the benzylic fluorine increases LogP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
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Conformational Locking: The gauche effect associated with the C-F bond can lock the side chain into a specific conformation, reducing the entropic penalty upon binding to a protein target.
Application Decision Tree[4]
Figure 2: Strategic selection of the fluoromethyl moiety to solve metabolic stability issues.
Handling & Safety Protocols
While less lachrymatory than benzyl bromides, benzyl fluorides are potent alkylating agents and must be treated with high caution.
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Hazard Classification: Flammable Liquid, Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Fluorides can slowly hydrolyze to release HF if exposed to moisture.
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Spill Response: Do not use water. Absorb with sand or vermiculite. Neutralize surfaces with dilute sodium bicarbonate solution.
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Incompatibility: Avoid strong bases, oxidizing agents, and glass at high temperatures (if HF is generated).
References
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Schaefer, T., et al. (1995). "Experimental and theoretical assessments of the substituent and medium dependence of the internal rotational potentials in benzyl fluoride. 3,5-Difluorobenzyl fluoride and 4-fluorobenzyl fluoride." Canadian Journal of Chemistry, 73(6), 816–825.[4] Link[4]
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Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64(19), 7048–7054. Link
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Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
